Differentiated Reactivity for Sequential Cross-Couplings vs. 3-Iodo-1H-indazole
The target compound enables a sequential, orthogonal functionalization strategy that is not possible with simpler analogs. The high reactivity of the C3-iodine substituent facilitates a primary Suzuki-Miyaura coupling to construct the core biaryl architecture [1]. Following this, the less reactive C5-bromine provides a secondary, distinct handle for subsequent diversification (e.g., via amination) [2][3]. In contrast, 3-iodo-1H-indazole (CAS 66607-27-0) only offers a single point for derivatization, limiting its utility to simple, one-step modifications and failing to provide a pathway for building complex, multi-functionalized pharmacophores.
| Evidence Dimension | Number of orthogonal reactive handles for sequential cross-coupling |
|---|---|
| Target Compound Data | 2 distinct handles (C3-iodine for Suzuki; C5-bromine for Buchwald-Hartwig or second coupling) |
| Comparator Or Baseline | 1 handle (C3-iodine only) for 3-iodo-1H-indazole |
| Quantified Difference | Provides capability for sequential, site-selective diversification vs. single-step modification |
| Conditions | Inferred from established reactivity of 3-iodoindazoles and 5-bromoindazoles in Pd-catalyzed cross-couplings [1][2]. |
Why This Matters
This differentiated reactivity is critical for medicinal chemists synthesizing complex, multi-substituted indazole libraries for kinase inhibitor programs, enabling a more efficient and versatile synthetic route.
- [1] Collot, V., et al. (1999). Suzuki-type cross-coupling reaction of 3-iodoindazoles with aryl boronic acids: A general and flexible route to 3-arylindazoles. Tetrahedron Letters, 40(22), 4227-4230. View Source
- [2] El Kazzouli, S., et al. (2011). Cross-coupling of Bromo-indazoles with Secondary Amines. Organic Letters, 13(20), 5476-5479. View Source
- [3] Collot, V., et al. (n.d.). Three 5-bromo-3-iodoindoles and two indazoles have been studied with respect to their reactivity and selectivity in palladium catalyzed Sonogashira and Suzuki cross-coupling reactions... View Source
